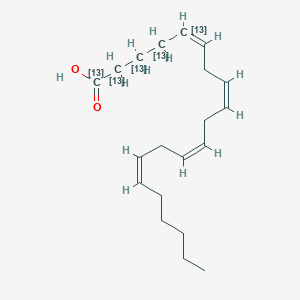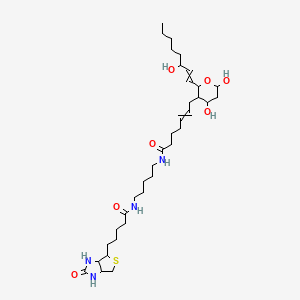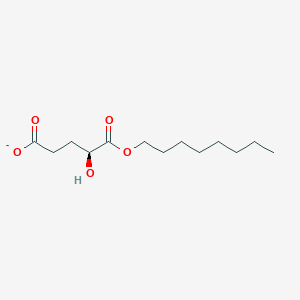
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the indole ring and a naphthalenyl group attached to the methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative in the presence of a base.
Attachment of the Naphthalenyl Group: The final step involves the formation of the methanone linkage by reacting the indole derivative with a naphthalenyl ketone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
科学的研究の応用
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1-Benzyl-1h-indol-3-yl)(naphthalen-1-yl)methanone: Similar structure but lacks the fluorine atom.
(1-(4-Chlorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone: Contains a chlorine atom instead of fluorine.
(1-(4-Methylbenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs and potentially more effective in certain applications.
特性
CAS番号 |
2365471-45-8 |
|---|---|
分子式 |
C26H18FNO |
分子量 |
379.4 g/mol |
IUPAC名 |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2 |
InChIキー |
VREQTLWJHFQLEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)



![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B10765216.png)
![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)
![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)
![(1R,3S,5E,7E,11S,12S,13R,15S,16R,17R,19S,23R,25S,27E,29E,33S,34S,35R,37S,38R,39R,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765237.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride](/img/structure/B10765241.png)

![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)
